molecular formula C18H14N2O6 B2922614 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide CAS No. 1207046-31-8

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide

Cat. No.: B2922614
CAS No.: 1207046-31-8
M. Wt: 354.318
InChI Key: FFAOUPRABKGGOD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule combining a 2,3-dihydrobenzo[b][1,4]dioxin moiety with an isoxazole ring and a 2-oxo-2H-pyran-5-carboxamide group. The benzodioxin scaffold is known for its electron-rich aromatic system, often contributing to bioactivity in medicinal chemistry, while the isoxazole and pyran rings provide structural rigidity and hydrogen-bonding capabilities. The compound’s molecular formula is C₁₉H₁₅N₂O₆ (calculated from structural components), though explicit data on its physicochemical properties (e.g., solubility, melting point) are unavailable in the provided evidence.

Properties

IUPAC Name

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-6-oxopyran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c21-17-4-2-12(10-25-17)18(22)19-9-13-8-15(26-20-13)11-1-3-14-16(7-11)24-6-5-23-14/h1-4,7-8,10H,5-6,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAOUPRABKGGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=COC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H14N2O6C_{18}H_{14}N_{2}O_{6}, with a molecular weight of approximately 354.318 g/mol. Its structure features a complex arrangement that includes an isoxazole moiety and a pyran carboxamide, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (μM) Effect
MCF-7 (breast)5.8Significant growth inhibition
HeLa (cervical)12Moderate growth inhibition
A549 (lung)0.88High growth inhibition

These results suggest that the compound may act as a potent inhibitor of cancer cell growth, potentially through mechanisms involving apoptosis and cell cycle arrest .

The mechanism by which this compound exerts its effects appears to involve several pathways:

  • PARP Inhibition : The compound has been identified as a PARP1 inhibitor, which plays a crucial role in DNA repair mechanisms. By inhibiting PARP1, the compound may enhance the cytotoxic effects of DNA-damaging agents in cancer therapy .
  • Reactive Oxygen Species (ROS) Generation : Studies indicate that the compound may induce oxidative stress in cancer cells, leading to increased apoptosis .
  • Cell Cycle Modulation : The compound has been shown to affect cell cycle progression, specifically causing G1 phase arrest in sensitive cell lines .

Study on Antitumor Activity

A study conducted by Liu et al. demonstrated the effectiveness of this compound in vivo. Mice bearing tumors treated with this compound showed reduced tumor volume compared to control groups. The study highlighted the potential for this compound as part of a combination therapy with existing chemotherapeutics .

Structure-Affinity Relationship

Research exploring structure-affinity relationships found that modifications to the isoxazole and pyran components significantly affected biological activity. Certain derivatives exhibited enhanced potency against specific cancer types, suggesting avenues for further development and optimization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS No.) Core Structure Molecular Formula Molecular Weight Key Substituents
Target Compound Isoxazole + benzodioxin + pyran carboxamide C₁₉H₁₅N₂O₆* ~385.3* -CH₂ linker between isoxazole and pyran carboxamide
3-Isoxazolecarboxamide, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl] (898496-61-2) Isoxazole + benzodioxin + diazenylphenyl C₂₄H₂₀N₄O₃ 436.45 Diazenylphenyl group; methyl substitution
3-Isoxazolecarboxamide, 5-(3,4-dimethylphenyl)-N-[4-(2-phenyldiazenyl)phenyl] (898498-57-2) Isoxazole + dimethylphenyl + diazenylphenyl C₂₄H₂₀N₄O₂ 420.45 3,4-Dimethylphenyl; no benzodioxin
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (1013785-74-4) Oxadiazole + benzodioxin + pyrazole carboxamide C₁₆H₁₅N₅O₄ 341.32 Oxadiazole replaces isoxazole; pyrazole carboxamide
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide Isoxazole + benzodioxin + thiazole-oxadiazole C₂₃H₁₆N₆O₄S₂ 528.54 Thiazole-oxadiazole hybrid; thiophene substitution

Note: Molecular formula and weight for the target compound are inferred from structural similarity to and entries.

Key Observations:

Structural Diversity: The target compound uniquely combines a pyran carboxamide with a benzodioxin-isoxazole core. In contrast, 898496-61-2 (diazenylphenyl derivative) and 898498-57-2 (dimethylphenyl variant) lack the pyran moiety but incorporate diazenyl groups, which are redox-active and useful in dye or sensor applications .

Substituent Impact :

  • The methyl linker in the target compound may enhance conformational flexibility compared to rigid diazenyl or thiazole systems in analogues .
  • Compounds with thiophene or pyrazole groups (e.g., 1013785-74-4 and the thiazole-oxadiazole derivative) introduce sulfur or nitrogen heteroatoms, influencing solubility and metabolic stability .

Data Limitations: No experimental data on bioactivity, toxicity, or physicochemical properties (e.g., logP, solubility) are provided in the evidence, limiting direct functional comparisons. Synthesis protocols for related compounds (e.g., ’s pyran derivatives) suggest reflux conditions with 1,4-dioxane and triethylamine could be applicable to the target molecule, but validation is required .

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